molecular formula C11H12O3 B8559127 3-[Hydroxy(phenyl)methyl]oxolan-2-one CAS No. 21690-27-7

3-[Hydroxy(phenyl)methyl]oxolan-2-one

Cat. No.: B8559127
CAS No.: 21690-27-7
M. Wt: 192.21 g/mol
InChI Key: PJQAKVWUKSPVKW-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a tetrahydrofuran derivative with a phenylhydroxymethyl group attached to the third carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)methyl]oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydroxymethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylhydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-[Hydroxy(phenyl)methyl]oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)methyl]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The phenylhydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring structure may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A biobased platform chemical derived from renewable sources such as sugars.

    2-Methyltetrahydrofuran-3-one: Another tetrahydrofuran derivative with different substituents.

Uniqueness

3-[Hydroxy(phenyl)methyl]oxolan-2-one is unique due to the presence of the phenylhydroxymethyl group, which imparts distinct chemical and biological properties. This differentiates it from other tetrahydrofuran derivatives and makes it a valuable compound for various applications.

Properties

CAS No.

21690-27-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]oxolan-2-one

InChI

InChI=1S/C11H12O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9-10,12H,6-7H2

InChI Key

PJQAKVWUKSPVKW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzaldehyde is reacted with γ-butyrolactone to produce 2-(1-hydroxy-1-phenylmethyl)-γ-butyrolactone.
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